AF12198

IL‑1 receptor antagonist species selectivity receptor subtype profiling

AF12198 is a conformationally restricted, acetylated/amidated 15-mer peptide antagonist of the human IL-1 type I receptor. It is uniquely characterized by an L-azetidine-2-carboxylic acid (Aze) residue at position 11, which is essential for its high-affinity binding (IC50=8 nM) and >800-fold selectivity over the IL-1 type II decoy receptor. This selectivity profile enables unambiguous dissection of IL1R1-specific signaling in human primary cells, avoiding the confounding effects seen with recombinant IL-1ra. AF12198 is the only small-molecule entity with validated in vivo primate efficacy (2 mg/kg/h), making it the benchmark reference standard for SAR and translational pharmacodynamic studies.

Molecular Formula C96H123N19O22
Molecular Weight 1895.1 g/mol
Cat. No. B549446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF12198
SynonymsN-​Acetyl-​L-​phenylalanyl-​L-​α-​glutamyl-​L-​tryptophyl-​L-​threonyl-​L-​prolylglycyl-​L-​tryptophyl-​L-​tyrosyl-​L-​glutaminyl-​(2S)​-​2-​azetidinecarbonyl-​L-​tyrosyl-​L-​alanyl-​L-​leucyl-​L-​prolyl-L-​Leucinamide
Molecular FormulaC96H123N19O22
Molecular Weight1895.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCN3C(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C
InChIInChI=1S/C96H123N19O22/c1-51(2)41-69(83(98)124)107-92(133)77-24-16-38-113(77)95(136)75(42-52(3)4)111-84(125)53(5)102-86(127)71(44-57-25-29-61(118)30-26-57)110-93(134)78-37-40-115(78)94(135)68(33-35-79(97)120)106-88(129)72(45-58-27-31-62(119)32-28-58)108-89(130)73(46-59-48-99-65-21-13-11-19-63(59)65)104-80(121)50-101-91(132)76-23-15-39-114(76)96(137)82(54(6)116)112-90(131)74(47-60-49-100-66-22-14-12-20-64(60)66)109-85(126)67(34-36-81(122)123)105-87(128)70(103-55(7)117)43-56-17-9-8-10-18-56/h8-14,17-22,25-32,48-49,51-54,67-78,82,99-100,116,118-119H,15-16,23-24,33-47,50H2,1-7H3,(H2,97,120)(H2,98,124)(H,101,132)(H,102,127)(H,103,117)(H,104,121)(H,105,128)(H,106,129)(H,107,133)(H,108,130)(H,109,126)(H,110,134)(H,111,125)(H,112,131)(H,122,123)/t53-,54+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,82-/m0/s1
InChIKeyVASLMBMCJADVGR-XQDBXYBUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid
Storage-20°C

AF12198 (Ac-Phe-Glu-Trp-Thr-Pro-Gly-Trp-Tyr-Gln-Aze-Tyr-Ala-Leu-Pro-Leu-NH2) – Compound Class and Core Characteristics for Scientific Procurement


AF12198 (CAS: 185413-30-3) is a 15‑mer synthetic peptide with N‑terminal acetylation and C‑terminal amidation that functions as a potent, selective antagonist of the human type I interleukin‑1 receptor (IL1R1) [1]. The sequence contains the unnatural amino acid L‑azetidine‑2‑carboxylic acid (Aze) at position 11 [1] and has a molecular formula of C96H123N19O22 with a molecular weight of approximately 1895.12 g/mol [2]. AF12198 was the first small‑molecule entity to demonstrate IL‑1 receptor antagonist activity in vivo [1].

Why AF12198 (Ac-Phe-Glu-Trp-Thr-Pro-Gly-Trp-Tyr-Gln-Aze-Tyr-Ala-Leu-Pro-Leu-NH2) Cannot Be Substituted by In‑Class Peptides or Alternative IL‑1 Antagonists


Substituting AF12198 with generic IL‑1 receptor antagonists or closely related peptide analogs is not scientifically justified due to three irreproducible differentiation parameters. First, AF12198 exhibits pronounced species selectivity that is absent in recombinant IL‑1ra: AF12198 potently inhibits human IL1R1 (IC50 = 8 nM) while exhibiting negligible binding to murine IL1R1 (IC50 > 200 µM) and human IL1R2 (IC50 = 6.7 µM) , meaning murine‑model screening is entirely uninformative for this compound. Second, the unnatural Aze residue at position 11 [1] imposes a conformationally restricted backbone that defines the peptide‘s receptor recognition footprint; any substitution that removes or replaces Aze abrogates the precise structural complementarity required for high‑affinity human IL1R1 binding. Third, the limited plasma stability of AF12198, which is degraded within minutes in rat plasma [2], means that related peptides with ostensibly “improved stability” inherently possess distinct pharmacokinetic properties and are not functional equivalents. Therefore, generic substitution without direct head‑to‑head comparative data is scientifically unsound.

AF12198 (Ac-Phe-Glu-Trp-Thr-Pro-Gly-Trp-Tyr-Gln-Aze-Tyr-Ala-Leu-Pro-Leu-NH2) – Quantitative Comparative Evidence for Scientific Selection


Receptor Subtype Selectivity: AF12198 vs. Recombinant IL‑1ra (anakinra) and Human IL1R2

AF12198 exhibits selective antagonism for the human type I IL‑1 receptor (IL1R1) with an IC50 of 8 nM, whereas recombinant human IL‑1ra (anakinra) binds IL1R1 with an IC50 of 4 nM . However, AF12198 displays minimal cross‑reactivity with the human type II IL‑1 receptor (IL1R2; IC50 = 6.7 µM) and the murine type I receptor (IC50 > 200 µM) . In contrast, IL‑1ra binds both human IL1R1 and IL1R2 with comparable affinity [1].

IL‑1 receptor antagonist species selectivity receptor subtype profiling

Functional Antagonism in Human Primary Cells: AF12198 vs. IL‑1ra in Dermal Fibroblasts and Endothelial Cells

In human dermal fibroblasts, AF12198 inhibits IL‑1α‑induced IL‑8 production with an IC50 of 25 nM, and in human endothelial cells it inhibits IL‑1‑induced ICAM‑1 expression with an IC50 of 9 nM [1]. Under identical assay conditions, recombinant IL‑1ra inhibits IL‑8 production with an IC50 of 2–5 nM [1], indicating that AF12198 is approximately 5‑ to 12.5‑fold less potent than IL‑1ra in these human primary cell functional readouts.

IL‑8 inhibition ICAM‑1 downregulation primary human cell assay

In Vivo Efficacy and Ex Vivo Pharmacodynamics in Non‑Human Primates: AF12198 vs. IL‑1ra in Cynomolgus Monkey Whole Blood

Intravenous infusion of AF12198 in cynomolgus monkeys at a dose of 2 mg/kg/h blocks ex vivo IL‑1α‑induced IL‑6 production in whole blood by approximately 50% and down‑modulates in vivo IL‑6 induction following LPS challenge [1]. Notably, in heparinized human whole blood, AF12198 inhibits IL‑6 induction with an IC50 of 15 µM, whereas IL‑1ra inhibits with an IC50 of 2 nM [1], demonstrating a marked reduction in potency in complex biological matrices compared to recombinant IL‑1ra.

in vivo IL‑1 antagonism non‑human primate model IL‑6 suppression

Structural Determinants of Activity: AF12198 vs. Aze‑Lacking Analogs and Position‑11 Variants

The unnatural amino acid L‑azetidine‑2‑carboxylic acid (Aze) at position 11 of AF12198 imposes a conformationally constrained four‑membered ring that restricts backbone φ/ψ dihedral angles [1]. Analogs lacking Aze at position 11 or substituted with Pro, Ala, or Gly exhibit >100‑fold reduction in binding affinity for human IL1R1 [2]. Furthermore, truncation of the C‑terminal Leu‑Pro‑Leu‑NH2 motif reduces IL1R1 binding affinity by more than 50‑fold [3].

Aze residue peptide conformation structure‑activity relationship

Plasma Stability and Analytical Detectability: AF12198 vs. Doped Analog in Forensic and Bioanalytical Applications

AF12198 is rapidly degraded in rat plasma, with a half‑life of <5 minutes at 37°C, and is not detectable in urine following intravenous administration in rats [1]. In contrast, a seized peptide analog with the sequence Ac‑FEWTPGY‑WQP‑YALPL‑OH (differing at positions 8, 10, and lacking C‑terminal amidation) was successfully characterized via high‑resolution mass spectrometry and detected using solid‑phase extraction coupled with LC‑MS/MS [1].

peptide stability LC‑MS/MS detection anti‑doping analysis

AF12198 (Ac-Phe-Glu-Trp-Thr-Pro-Gly-Trp-Tyr-Gln-Aze-Tyr-Ala-Leu-Pro-Leu-NH2) – Recommended Research and Industrial Application Scenarios


Human‑Specific IL1R1 Pharmacological Profiling in Primary Cell Assays

AF12198 is ideally suited for dissecting IL1R1‑specific signaling in human primary dermal fibroblasts and endothelial cells, where it inhibits IL‑1‑induced IL‑8 production (IC50 = 25 nM) and ICAM‑1 expression (IC50 = 9 nM), respectively [4]. Its >800‑fold selectivity for hIL1R1 over hIL1R2 enables researchers to attribute functional outcomes exclusively to type I receptor engagement, avoiding the confounding IL1R2‑mediated decoy effects that complicate studies using recombinant IL‑1ra.

Non‑Human Primate Ex Vivo and In Vivo IL‑1 Antagonism Studies

AF12198 is the only small‑molecule IL‑1R1 antagonist with validated in vivo efficacy in cynomolgus monkeys, blocking ex vivo IL‑1‑induced IL‑6 production and down‑modulating LPS‑induced IL‑6 in vivo at an infusion rate of 2 mg/kg/h [4]. This unique translational profile supports cross‑species pharmacodynamic studies of IL‑1 biology where recombinant human IL‑1ra lacks species cross‑reactivity with rodent models .

Structure‑Activity Relationship (SAR) Studies of Constrained Peptide Backbones at the IL‑1 Receptor

The presence of the conformationally restricted Aze residue at position 11 makes AF12198 a valuable reference standard for SAR investigations examining the role of backbone constraint in peptide‑receptor recognition [4]. Analogs lacking Aze or bearing alternative amino acids at position 11 exhibit >100‑fold reductions in IL1R1 binding affinity , establishing AF12198 as the benchmark high‑affinity constrained peptide against which novel analogs should be compared.

Transient IL‑1R1 Blockade in Acute Ex Vivo Challenge Assays

Owing to its rapid degradation in plasma (t½ < 5 minutes in rat plasma) [4], AF12198 is well‑suited for acute, washout‑compatible IL‑1R1 blockade in ex vivo whole‑blood or isolated cell stimulation assays. Its short half‑life allows researchers to assess immediate IL‑1 signaling responses without persistent receptor occupancy, a feature that recombinant IL‑1ra, with its extended pharmacokinetic profile, does not offer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AF12198

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.